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Cat. No.: B15580615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
L-870810 is a potent, small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1)

integrase, an essential enzyme for viral replication. Belonging to the 8-hydroxy-(1,6)-

naphthyridine-7-carboxamide class of compounds, L-870810 specifically targets the strand

transfer step of viral DNA integration into the host genome. This document provides a

comprehensive technical overview of L-870810, detailing its chemical structure,

physicochemical properties, mechanism of action, and key experimental data. Detailed

protocols for relevant assays are provided to facilitate further research and development.

Despite its promising in vitro antiviral activity and favorable preclinical pharmacokinetics, the

clinical development of L-870810 was halted due to toxicity observed in long-term animal

studies. Nevertheless, it remains a valuable research tool for understanding HIV-1 integrase

inhibition and for the development of next-generation antiretroviral agents.

Chemical Structure and Properties
L-870810 is a synthetic compound with a complex heterocyclic structure. Its chemical and

physical properties are summarized in the table below.
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Property Value

IUPAC Name

5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-

fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-

carboxamide[1]

Chemical Formula C₂₀H₁₉FN₄O₄S[1]

Molecular Weight 430.45 g/mol [1]

CAS Number 410544-95-5[1]

Appearance Solid powder

SMILES Code
O=C(C1=NC(N(CCCC2)S2(=O)=O)=C3C=CC=

NC3=C1O)NCC4=CC=C(F)C=C4[1]

Mechanism of Action: HIV-1 Integrase Inhibition
L-870810 exerts its antiviral effect by specifically inhibiting the strand transfer (ST) reaction

catalyzed by HIV-1 integrase.[2] The integration of the viral DNA into the host cell's genome is

a critical step in the HIV-1 replication cycle and is a prime target for antiretroviral therapy.

The process of integration involves two key catalytic steps performed by the integrase enzyme:

3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the viral

DNA.

Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the

host cell's DNA.[3]

L-870810 is highly selective for the strand transfer step, with significantly less activity against

3'-processing.[4] It is believed to chelate the divalent metal ions (typically Mg²⁺) in the active

site of the integrase enzyme, which are essential for its catalytic activity. This action prevents

the stable association of the viral DNA with the host chromosome, thereby halting the

integration process.
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Figure 1: Simplified signaling pathway of HIV-1 integration and the inhibitory action of L-
870810.

Biological Activity and Efficacy
L-870810 has demonstrated potent antiviral activity against HIV-1 in various in vitro and

preclinical models.

In Vitro Antiviral Activity
The antiviral potency of L-870810 is typically assessed by measuring the reduction of viral

replication in cell culture, often quantified by the concentration required to inhibit 50% of the

viral activity (IC₅₀).
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Assay Type Cell Line/System IC₅₀ (nM) Reference

Strand Transfer

Inhibition

Recombinant HIV-1

Integrase
8 [3]

Strand Transfer

Inhibition (one blunt-

ended, one pre-

processed DNA)

Recombinant HIV-1

Integrase
60 [3]

Antiviral Activity

(EC₅₀)
Macrophages 1.5 [5]

Antiviral Activity

(EC₅₀)
PBMCs 14.3 [5]

Antiviral Activity

(EC₅₀)
C8166 T cells 10.6 [5]

Activity Against Resistant Strains
Resistance to antiretroviral drugs is a significant challenge in HIV-1 therapy. Studies have

shown that mutations in the integrase enzyme can confer resistance to L-870810. Key

mutations include L74M, E92Q, and S230N.[6] Interestingly, some resistance profiles for L-
870810 are distinct from those of other classes of integrase inhibitors, such as the diketo acid

analogues, suggesting different binding interactions within the integrase active site.[7]

Pharmacokinetics and Toxicology
Preclinical studies in animal models provided initial insights into the pharmacokinetic profile of

L-870810.
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Species
Route of
Administration

Key Findings Reference

Rhesus Macaques Oral

Good oral

bioavailability (>60%)

and a half-life of

approximately 5

hours.

Rats Oral

Rapid absorption with

dose-dependent

exposure.

[8]

Despite its promising antiviral activity and pharmacokinetic profile, the clinical development of

L-870810 was terminated due to significant liver and kidney toxicity observed during long-term

preclinical studies in dogs.[3]

Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1

integration in a cell-free system.
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Experimental Workflow

Coat 96-well plate with
streptavidin and donor substrate DNA

Add recombinant HIV-1 integrase

Add L-870810 (or other inhibitor)

Add target substrate DNA

Incubate to allow for strand transfer

Wash to remove unbound components

Add HRP-conjugated antibody
(detects integrated target DNA)

Add substrate and measure
colorimetric signal

 

Experimental Workflow

Seed susceptible cells
(e.g., PBMCs, T-cell lines)

Infect cells with HIV-1

Treat cells with L-870810
(or other inhibitor)

Incubate for several days

Collect cell culture supernatant

Lyse virus to release p24 antigen

Perform p24 ELISA

Quantify p24 levels and
determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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